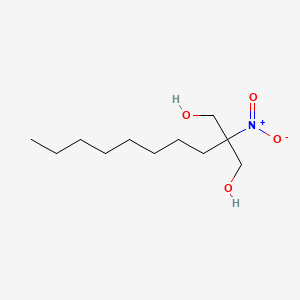
3-(Carboxymethyl)-3-hydroxypentanedioic acid; octadecanoic acid;propane-1,2,3-triol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Carboxymethyl)-3-hydroxypentanedioic acid; octadecanoic acid; propane-1,2,3-triol is a complex compound that combines the properties of three distinct chemical entities. This compound is known for its diverse applications in various fields, including pharmaceuticals, cosmetics, and industrial processes. The combination of these three components results in a molecule with unique chemical and physical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Carboxymethyl)-3-hydroxypentanedioic acid; octadecanoic acid; propane-1,2,3-triol involves the esterification of 3-(Carboxymethyl)-3-hydroxypentanedioic acid with octadecanoic acid and propane-1,2,3-triol. The reaction typically requires an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete esterification. The reaction mixture is then purified through distillation or recrystallization to obtain the final product .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the product. The use of continuous flow reactors also enhances the safety and efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
3-(Carboxymethyl)-3-hydroxypentanedioic acid; octadecanoic acid; propane-1,2,3-triol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups in the compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The carboxylic acid groups can be reduced to primary alcohols using reducing agents like lithium aluminum hydride.
Substitution: The ester groups can undergo nucleophilic substitution reactions, where the ester bond is broken and replaced with another nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like amines and alcohols are used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary alcohols.
Substitution: Formation of new esters or amides.
Aplicaciones Científicas De Investigación
3-(Carboxymethyl)-3-hydroxypentanedioic acid; octadecanoic acid; propane-1,2,3-triol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential role in metabolic pathways and as a substrate for enzyme reactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Mecanismo De Acción
The mechanism of action of 3-(Carboxymethyl)-3-hydroxypentanedioic acid; octadecanoic acid; propane-1,2,3-triol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes involved in metabolic pathways, potentially inhibiting or activating their activity.
Pathways Involved: It may influence pathways related to lipid metabolism, inflammation, and microbial growth.
Comparación Con Compuestos Similares
Similar Compounds
Glyceryl Stearate Citrate: Similar in structure but differs in the specific ester linkages and functional groups.
Glyceryl Monostearate: Contains only one stearic acid moiety and lacks the carboxymethyl and hydroxypentanedioic acid components.
Uniqueness
3-(Carboxymethyl)-3-hydroxypentanedioic acid; octadecanoic acid; propane-1,2,3-triol is unique due to its combination of three distinct chemical entities, resulting in a compound with diverse chemical reactivity and a wide range of applications. Its ability to undergo various chemical reactions and its role in multiple scientific fields highlight its versatility and importance .
Propiedades
Fórmula molecular |
C27H50O10 |
|---|---|
Peso molecular |
534.7 g/mol |
Nombre IUPAC |
5-(2,3-dihydroxypropylperoxy)-3-hydroxy-3-octadecoxycarbonyl-5-oxopentanoic acid |
InChI |
InChI=1S/C27H50O10/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-35-26(33)27(34,19-24(30)31)20-25(32)37-36-22-23(29)21-28/h23,28-29,34H,2-22H2,1H3,(H,30,31) |
Clave InChI |
WVZSCNYEWYRJJB-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCCOC(=O)C(CC(=O)O)(CC(=O)OOCC(CO)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Iron, [N,N-bis[[2-(hydroxy-kappaO)-5-sulfophenyl]methyl]glycinato(3-)-kappaN,kappaO]-](/img/structure/B13774652.png)









